4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C11H10ClNS and its molecular weight is 223.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antifilarial Activities
A study by Kumar et al. (1993) demonstrated that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized from 2-amino-4-(chloromethyl)thiazole, showed significant antitumor activity by inhibiting leukemia L1210 cell proliferation and exhibited antifilarial activity against Acanthocheilonema viteae in jirds, suggesting a potential in antitumor and antifilarial therapies (Kumar et al., 1993).
Metabolism in Rats
Research by Bakke et al. (1981) on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats highlighted the differences in metabolite formation between germfree and conventional rats, indicating the role of microbial flora in drug metabolism and potential implications for drug design and testing (Bakke et al., 1981).
Corrosion Inhibition
A study on the corrosion behavior of mild steel by Bentiss et al. (2007) found that derivatives of thiazole, including those related to 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole, could act as corrosion inhibitors, offering potential applications in protecting industrial metals (Bentiss et al., 2007).
Synthesis of Novel Compounds
Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, demonstrating their potent anticancer activities. This research suggests the versatility of thiazole derivatives in synthesizing new compounds with significant biological activities (Gomha et al., 2017).
Structural Characterization and Chemical Studies
Further studies have focused on the structural characterization of thiazole derivatives and their chemical properties, highlighting their potential in developing new materials with specific functions and improving our understanding of their chemical behavior (Kariuki et al., 2021; Liu et al., 2008).
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMKYJPSVWEWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366297 | |
Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-18-9 | |
Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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